molecular formula C6H2Cl2O4 B1248390 2,5-Dichloro-carboxymethylenebut-2-en-4-olide

2,5-Dichloro-carboxymethylenebut-2-en-4-olide

Cat. No.: B1248390
M. Wt: 208.98 g/mol
InChI Key: XJQKWSUIZRECMR-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-carboxymethylenebut-2-en-4-olide is a butenolide.

Scientific Research Applications

Biodegradation and Environmental Chemistry

  • Degradation by Bacteria : Strains of Pseudomonas sp. and Alcaligenes eutrophus have been shown to degrade chlorinated aromatic compounds, forming intermediates like 2-chloro-4-carboxymethylenebut-2-en-4-olide and its isomers (Schwein et al., 1988); (Pieper et al., 1991).
  • Conversion by Chloromuconate Cycloisomerases : Certain enzymes like chloromuconate cycloisomerases have been found to convert compounds to trans-dienelactone, which includes trans-4-carboxymethylenebut-2-en-4-olide, demonstrating the role of these enzymes in chloride elimination (Vollmer & Schlömann, 1995).

Chemical Synthesis and Structure

  • RuCl3-Catalyzed Oxidation : In chemical synthesis, compounds like 3-N-Substituted 5-(1Z-carboxymethylene)-2-chloro-4,4-dimethoxycyclopent-2-en-1-ones have been prepared from corresponding allenyl compounds using RuCl3−NaIO4, indicating the versatility of these compounds in synthetic chemistry (Akbutina et al., 1997).
  • Molecular and Crystal Structure : The molecular and crystal structure of similar compounds, such as 5Z-carboxymethylene-2-chloro-4,4-dimethoxy-3-N,N-dimethylaminocyclopent-2-en-1-one, has been studied, showing the potential for detailed structural analysis in this chemical family (Chertanova et al., 1997).

Metabolic Pathways in Organisms

  • Degradation and Metabolism in Yeasts and Bacteria : The yeast Candida maltosa and bacteria like Pseudomonas Stutzeri have shown the ability to degrade chlorophenols and chlorobenzenes, forming intermediates like 4-carboxymethylenebut-2-en-4-olide, which is significant for understanding biodegradation pathways in these organisms (Polnisch et al., 2004); (Han-chang, 2007).

Environmental Impact and Health Risks

  • Chlorinated Ethylenes Risk Evaluation : Studies on chlorinated ethylenes, related to the structural family of 2,5-Dichloro-carboxymethylenebut-2-en-4-olide, have been conducted to evaluate their impact on human health, highlighting the importance of understanding the environmental and health implications of such compounds (Green, 1990).

Properties

Molecular Formula

C6H2Cl2O4

Molecular Weight

208.98 g/mol

IUPAC Name

(2E)-2-chloro-2-(4-chloro-5-oxofuran-2-ylidene)acetic acid

InChI

InChI=1S/C6H2Cl2O4/c7-2-1-3(12-6(2)11)4(8)5(9)10/h1H,(H,9,10)/b4-3+

InChI Key

XJQKWSUIZRECMR-ONEGZZNKSA-N

Isomeric SMILES

C\1=C(C(=O)O/C1=C(\C(=O)O)/Cl)Cl

Canonical SMILES

C1=C(C(=O)OC1=C(C(=O)O)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloro-carboxymethylenebut-2-en-4-olide
Reactant of Route 2
2,5-Dichloro-carboxymethylenebut-2-en-4-olide
Reactant of Route 3
2,5-Dichloro-carboxymethylenebut-2-en-4-olide
Reactant of Route 4
2,5-Dichloro-carboxymethylenebut-2-en-4-olide
Reactant of Route 5
Reactant of Route 5
2,5-Dichloro-carboxymethylenebut-2-en-4-olide
Reactant of Route 6
2,5-Dichloro-carboxymethylenebut-2-en-4-olide

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